4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine
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Overview
Description
4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine is a complex organic compound that belongs to the class of amino acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the carbonyl group: This step may involve the use of reagents such as acyl chlorides or anhydrides.
Coupling with L-phenylalanine: This step typically involves peptide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles or electrophiles depending on the reaction conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the synthesis of pharmaceuticals or other high-value chemicals.
Mechanism of Action
The mechanism of action of 4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-tyrosine
- 4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-tryptophan
Uniqueness
4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine is unique due to its specific structure, which may confer distinct bioactive properties compared to similar compounds. Its unique combination of functional groups and stereochemistry may result in different reactivity and interactions with biological targets.
Properties
CAS No. |
2096508-06-2 |
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Molecular Formula |
C14H16N4O5 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C14H16N4O5/c15-9(13(21)22)5-7-1-3-8(4-2-7)16-12(20)10-6-11(19)18-14(23)17-10/h1-4,9-10H,5-6,15H2,(H,16,20)(H,21,22)(H2,17,18,19,23)/t9-,10-/m0/s1 |
InChI Key |
OLPMLGPIXOYZDU-UWVGGRQHSA-N |
Isomeric SMILES |
C1[C@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
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